molecular formula C8H11NO2 B13363934 4-Amino-2-(methoxymethyl)phenol CAS No. 29785-47-5

4-Amino-2-(methoxymethyl)phenol

Cat. No.: B13363934
CAS No.: 29785-47-5
M. Wt: 153.18 g/mol
InChI Key: RGKJLNMYCNSVKZ-UHFFFAOYSA-N
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Description

4-Amino-2-(methoxymethyl)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the nitration of phenol, followed by reduction to introduce the amino group. Another method includes the partial hydrogenation of nitrobenzene to form phenylhydroxylamine, which rearranges to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methoxymethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives of the compound.

Scientific Research Applications

4-Amino-2-(methoxymethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-(methoxymethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in free radical scavenging, contributing to its antioxidant properties. Additionally, the amino group can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(methoxymethyl)phenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

29785-47-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-2-(methoxymethyl)phenol

InChI

InChI=1S/C8H11NO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5,9H2,1H3

InChI Key

RGKJLNMYCNSVKZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)N)O

Origin of Product

United States

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